molecular formula C8H14 B010065 5,5-Dimethylhex-1-yne CAS No. 108490-21-7

5,5-Dimethylhex-1-yne

Cat. No.: B010065
CAS No.: 108490-21-7
M. Wt: 110.2 g/mol
InChI Key: POTVXOWIFWCTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethylhex-1-yne, registered under CAS number 4911-58-4, is an organic compound with the molecular formula C8H12 and an exact mass of 108.09400 . It is a branched hydrocarbon featuring both a terminal alkyne (triple bond) and a terminal alkene (double bond) within its structure, making it a valuable enyne building block in synthetic organic chemistry . This compound is of significant interest in research for its potential utility in various catalytic and carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling, which can be used to construct more complex molecular architectures . Its structure, which incorporates a tert-butyl group (from the 5,5-dimethyl substitution) alongside unsaturated moieties, may be exploited to study steric effects and regioselectivity in chemical transformations . Researchers value this compound as a versatile intermediate for the synthesis of specialized materials, pharmaceuticals, and other fine chemicals. The mechanism of action for this compound in reactions typically involves the reactivity of its acetylenic and olefinic bonds, which can participate in additions, polymerizations, and cycloadditions . This product is strictly for research use in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108490-21-7

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

IUPAC Name

5,5-dimethylhex-1-yne

InChI

InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h1H,6-7H2,2-4H3

InChI Key

POTVXOWIFWCTAN-UHFFFAOYSA-N

SMILES

CC(C)(C)CCC#C

Canonical SMILES

CC(C)(C)CCC#C

Synonyms

1-Hexyne, 5,5-dimethyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 5,5 Dimethylhex 1 Yne and Its Structural Derivatives

Classical Approaches to Terminal Alkyne Construction

Traditional methods for synthesizing terminal alkynes like 5,5-dimethylhex-1-yne rely on fundamental reactions such as carbon-carbon bond formation via acetylide anions and positional isomerization of the alkyne bond.

Synthesis via Acetylide Anion Generation and Alkylation

A cornerstone of alkyne synthesis is the alkylation of acetylide anions. This method leverages the acidity of the terminal alkyne proton (pKa ≈ 25), which can be removed by a strong base to generate a potent carbon nucleophile. The resulting acetylide anion can then react with an electrophile, typically a primary alkyl halide, in an SN2 reaction to form a new carbon-carbon bond.

For the synthesis of this compound, two primary pathways using this methodology can be envisioned:

Alkylation of a smaller terminal alkyne: This approach involves the deprotonation of 3,3-dimethyl-1-butyne (B43207) with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form the corresponding acetylide. Subsequent reaction with an ethyl halide, such as bromoethane, yields the target compound, this compound.

Alkylation of acetylene (B1199291): Alternatively, acetylene can be deprotonated once to form sodium acetylide. This anion can then be reacted with a suitable primary alkyl halide, in this case, a neopentyl derivative like 1-bromo-2,2-dimethylpropane. However, the steric bulk of the neopentyl group can hinder the SN2 reaction and may promote the competing E2 elimination pathway, reducing the yield of the desired alkyne.

The choice of alkyl halide is critical; primary halides are preferred as secondary and tertiary halides predominantly lead to elimination products due to the strong basicity of the acetylide anion.

Reactant 1Reactant 2BaseProductReaction Type
3,3-Dimethyl-1-butyneEthyl bromideNaNH₂This compoundAcetylide Alkylation
Acetylene1-Bromo-2,2-dimethylpropaneNaNH₂This compoundAcetylide Alkylation

Strategic Isomerization for Alkyne Positional Control

Internal alkynes are generally more thermodynamically stable than their terminal isomers. However, it is possible to isomerize an internal alkyne to the terminal position under specific, contra-thermodynamic conditions. This process, often called the "alkyne zipper reaction," utilizes very strong bases to drive the equilibrium towards the terminal alkyne. nih.gov

The reaction is typically carried out using a superbase, such as potassium 1,3-diaminopropanide (KAPA), which is generated in situ from potassium hydride and 1,3-diaminopropane. The mechanism proceeds through a sequence of deprotonation and protonation steps, creating transient allene (B1206475) intermediates that allow the triple bond to "walk" along the carbon chain. ntu.edu.sg

For a compound like 5,5-dimethylhex-2-yne, treatment with an excess of a strong base like sodium amide can catalyze the migration of the triple bond. thieme-connect.de The process is driven to completion because the terminal alkyne is the most acidic isomer. Once formed, it is immediately and irreversibly deprotonated by the strong base to form a stable terminal acetylide salt. A subsequent aqueous workup then quenches the anion to yield the final terminal alkyne, this compound. This method is a powerful tool for converting readily available internal alkynes into more synthetically versatile terminal alkynes.

Modern Synthetic Transformations Leveraging this compound Scaffolds

The this compound framework is a substrate for various modern synthetic reactions, enabling the construction of more complex and functionalized molecules.

Transition Metal-Catalyzed Coupling Reactions for Alkyne Functionalization

Terminal alkynes are excellent partners in a wide array of transition metal-catalyzed cross-coupling reactions. This compound can participate in well-known transformations such as the Sonogashira, Heck, and Suzuki couplings, where the terminal alkyne carbon is coupled to an aryl, vinyl, or other organic electrophile. nih.govprepchem.com

A specific application is the catalytic hydrobromination of this compound. Using a copper(I) bromide catalyst, it is possible to achieve the anti-Markovnikov addition of HBr across the triple bond. This reaction yields 6-bromo-5,5-dimethylhex-1-ene (B1279310) with high regioselectivity. The steric hindrance from the tert-butyl group likely plays a significant role in directing the outcome of such reactions.

SubstrateReagentCatalyst SystemProductReaction Type
This compoundHBrCuBr·SMe₂6-Bromo-5,5-dimethylhex-1-eneCatalytic Hydrobromination

Enantioselective Synthetic Routes Utilizing this compound Precursors

The development of asymmetric catalysis allows for the conversion of achiral precursors into chiral products with high enantioselectivity. While this compound itself is achiral, it can be a starting point in enantioselective transformations.

For instance, the catalytic hydrobromination mentioned previously can be rendered enantioselective through the use of a chiral ligand. In a reported procedure, the combination of a copper(I) bromide catalyst with a chiral bisoxazoline ligand facilitates the addition of HBr to this compound. Although the resulting product, 6-bromo-5,5-dimethylhex-1-ene, is not a chiral molecule, this example demonstrates the use of chiral catalysts to control the stereochemical environment of reactions involving the this compound scaffold. Such strategies are fundamental to the synthesis of complex chiral molecules where stereochemistry is introduced at a later stage.

Synthesis of Aminated Derivatives of this compound

The introduction of nitrogen-containing functional groups is crucial in medicinal chemistry and materials science. Aminated derivatives of the 5,5-dimethylhexyne skeleton have been synthesized, often for evaluation as biologically active agents. nih.gov

One synthetic approach involves converting a related starting material, 5,5-dimethylhex-3-yn-1-ol (B176832), into a suitable leaving group, such as a mesylate. This intermediate can then undergo nucleophilic substitution with an amine. A patented procedure describes the reaction of the mesylate of 5,5-dimethylhex-3-yn-1-ol with N-methyl-1-naphthylmethylamine to produce N-Methyl-N-(1-naphthylmethyl)-5,5-dimethyl-3-hexyn-amine, a complex tertiary amine. nih.govresearchgate.net

Direct functionalization of this compound can be achieved through hydroamination, which involves the addition of an N-H bond across the alkyne. libretexts.orgu-tokyo.ac.jp This reaction can be catalyzed by various transition metals (such as rhodium, palladium, or gold) or strong bases, and it provides a direct route to enamines or imines, which can be further reduced to saturated amines. nih.govu-tokyo.ac.jp The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst and the steric properties of the substrates. u-tokyo.ac.jp

Starting MaterialReagentsProductReaction Type
5,5-Dimethylhex-3-yn-1-ol1. MsCl, Et₃N; 2. N-methyl-1-naphthylmethylamineN-Methyl-N-(1-naphthylmethyl)-5,5-dimethyl-3-hexyn-amineNucleophilic Substitution
This compoundAmine (e.g., R₂NH)Transition Metal or Base CatalystEnamine or Imine

Esterification and Other Derivatizations of 5,5-Dimethylhex-1-yn-3-ol Analogues

The hydroxyl group of 5,5-dimethylhex-1-yn-3-ol and its analogues represents a key functional handle for the synthesis of a diverse array of derivatives through various chemical transformations. These derivatizations, particularly esterification and the introduction of other functional groups, are pivotal for modifying the molecule's properties and for its application as a versatile building block in organic synthesis.

Esterification

The esterification of tertiary propargylic alcohols, such as analogues of 5,5-dimethylhex-1-yn-3-ol, is a fundamental transformation that yields propargyl esters. These esters are valuable intermediates in a variety of synthetic applications.

One notable example is the esterification of 3,5-dimethyl-1-hexyn-3-ol (B130301), a structural analogue of the alcohol precursor to this compound. Research has demonstrated the successful synthesis of 3,5-dimethyl-1-hexyn-3-acetate through the reaction of 3,5-dimethyl-1-hexyn-3-ol with acetic anhydride. chemicalbook.com This reaction can be effectively carried out in a neutral ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate, which serves as a recyclable and environmentally benign reaction medium.

Furthermore, the reactivity of the triple bond in these systems allows for subsequent transformations. For instance, the anti-Markovnikov addition of benzoic acid to 3,5-dimethyl-1-hexyn-3-ol has been reported to yield 3,5-dimethyl-3-hydroxy-1-hexen-1-yl benzoate . chemicalbook.com This reaction not only esterifies the hydroxyl group but also functionalizes the alkyne moiety in a regioselective manner.

The following table summarizes representative esterification reactions of 3,5-dimethyl-1-hexyn-3-ol:

Starting MaterialReagentProductCatalyst/Solvent
3,5-Dimethyl-1-hexyn-3-olAcetic anhydride3,5-Dimethyl-1-hexyn-3-acetate1-Butyl-3-methylimidazolium tetrafluoroborate
3,5-Dimethyl-1-hexyn-3-olBenzoic acid3,5-Dimethyl-3-hydroxy-1-hexen-1-yl benzoateNot specified

Other Derivatizations

Beyond esterification, the hydroxyl group of 5,5-dimethylhex-1-yn-3-ol analogues can undergo a range of other derivatizations, expanding their synthetic utility.

Silylation: The protection of the tertiary hydroxyl group as a silyl (B83357) ether is a common strategy in multi-step syntheses. This transformation is typically achieved by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base. For tertiary alcohols, including propargylic ones, specific catalytic systems have been developed to facilitate this reaction. organic-chemistry.orgacs.org For instance, the use of a non-ionic superbase catalyst has been shown to be effective for the silylation of a wide variety of alcohols, including tertiary ones. organic-chemistry.orgacs.org This protection strategy prevents unwanted side reactions of the hydroxyl group while other parts of the molecule are being modified. The resulting silyl ethers can be readily deprotected under mild acidic conditions to regenerate the alcohol. researchgate.net

Carbamate (B1207046) Formation: The reaction of tertiary alkynols with isocyanates provides a route to carbamate derivatives. google.com This reaction can be catalyzed by various compounds to improve reaction rates and minimize by-product formation. The resulting propargyl carbamates are of interest in medicinal chemistry and materials science.

Other Reactions: The versatility of the 5,5-dimethylhex-1-yn-3-ol framework is further demonstrated by other reported transformations. The reaction of 3,5-dimethyl-1-hexyn-3-ol with carbon dioxide, catalyzed by copper(I) chloride in ionic liquids, has been investigated. chemicalbook.com Additionally, palladium-mediated reactions, such as hydrostannylation followed by Stille cross-coupling, have been employed to synthesize vinyltin (B8441512) derivatives and subsequently couple them with various partners, leading to more complex structures like 3,5-dimethyl-1-phenyl-1-hexen-3-ol . chemicalbook.com

The table below highlights some of these other derivatization methods for analogues of 5,5-dimethylhex-1-yn-3-ol:

Starting MaterialReagent(s)Product TypeKey Transformation
Tertiary Propargylic Alcoholstert-Butyldimethylsilyl chloride (TBDMSCl) / BaseSilyl EtherHydroxyl Protection
Tertiary AlkynolsIsocyanateCarbamateCarbamate Formation
3,5-Dimethyl-1-hexyn-3-ol1. Tributyltin hydride / Pd catalyst2. Phenyl halide / Pd catalystVinyl-substituted alcoholHydrostannylation/Stille Coupling
3,5-Dimethyl-1-hexyn-3-olCarbon DioxideCarboxylate derivativeReaction with CO2

Reaction Mechanisms and Mechanistic Investigations of 5,5 Dimethylhex 1 Yne Systems

Nucleophilic Additions to the Terminal Alkyne Moiety

The terminal alkyne group in 5,5-dimethylhex-1-yne is a key functional group that dictates its reactivity. This section explores nucleophilic addition reactions involving this moiety, a fundamental class of reactions for alkynes.

Regioselectivity in Hydration Reactions of Related Alkynes (e.g., 2,5-Dimethylhex-3-yne)

While direct studies on the hydration of this compound are not extensively detailed in the provided search results, the principles of alkyne hydration can be understood by examining related structures. The hydration of alkynes, typically catalyzed by mercury salts in acidic solution, follows Markovnikov's rule for terminal alkynes, leading to the formation of a methyl ketone. libretexts.org In this reaction, a proton adds to the less substituted carbon of the triple bond, and a hydroxyl group adds to the more substituted carbon, forming an enol intermediate that rapidly tautomerizes to the more stable keto form. libretexts.orgchemistrysteps.com

For internal alkynes, the regioselectivity of hydration depends on the substitution pattern. Symmetrical internal alkynes yield a single ketone product. libretexts.org However, for unsymmetrical internal alkynes, a mixture of two isomeric ketones is often produced because the addition of water is not regioselective. libretexts.org

An alternative method, hydroboration-oxidation, provides anti-Markovnikov addition of water to a terminal alkyne, yielding an aldehyde after tautomerization of the enol intermediate. libretexts.org This method often employs sterically hindered boranes to control the reaction. libretexts.org

In the context of a related sterically hindered internal alkyne, 2,5-dimethylhex-3-yne, isomerization to 2,5-dimethylhexa-2,3-diene can occur under basic conditions, highlighting how steric hindrance can influence reaction pathways away from simple addition. vaia.com

Formation and Intrinsic Reactivity of Acetylide Anions

The hydrogen atom on the sp-hybridized carbon of a terminal alkyne, such as this compound, is notably acidic compared to hydrogens on sp2 and sp3 hybridized carbons. libretexts.orglumenlearning.comopenstax.org This increased acidity is attributed to the high s-character of the sp orbital, which stabilizes the resulting conjugate base, the acetylide anion. lumenlearning.com

Strong bases, such as sodium amide (NaNH₂), can deprotonate the terminal alkyne to form a highly nucleophilic acetylide anion. vaia.comlibretexts.orgaskfilo.com These acetylide anions are potent nucleophiles and readily participate in substitution and addition reactions. vaia.comlibretexts.orgfiveable.me

A primary application of acetylide anions is in alkylation reactions, where they react with primary alkyl halides in an SN2 reaction to form new carbon-carbon bonds, effectively converting a terminal alkyne into an internal alkyne. libretexts.org This reaction is most efficient with methyl and primary halides; secondary and tertiary halides tend to undergo elimination reactions. libretexts.org Acetylide anions can also act as nucleophiles in additions to carbonyl compounds like aldehydes and ketones, forming propargyl alcohols after protonation. libretexts.orgopenstax.org

Catalytic Hydrogenation and Semihydrogenation Mechanisms

The reduction of the triple bond in alkynes is a critical transformation in organic synthesis. This section focuses on catalytic methods, particularly those involving Frustrated Lewis Pairs, which offer a metal-free approach to hydrogenation.

Frustrated Lewis Pair Catalysis in Alkyne Semihydrogenation

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that, due to steric prevention of adduct formation, can activate small molecules like dihydrogen (H₂). unt.edu This activation leads to heterolytic cleavage of the H-H bond, generating a hydride and a proton, which can then be transferred to a substrate. FLP catalysis has emerged as a significant metal-free method for the hydrogenation of various unsaturated compounds, including the semihydrogenation of alkynes to alkenes. nih.govresearchgate.net

The mechanism of FLP-catalyzed alkyne semihydrogenation can proceed through different pathways. One proposed mechanism involves the hydroboration of the alkyne by an amine-hydroborane species formed in situ, followed by protodeborylation to yield the alkene. Another pathway involves the direct addition of the activated hydrogen from the FLP to the alkyne. nih.gov

Steric effects of both the FLP catalyst and the alkyne substrate play a crucial role in the activity and selectivity of semihydrogenation reactions. nih.govduq.edunih.gov Computational studies have shown that for a given FLP catalyst, the steric hindrance of the alkyne substrate significantly governs the reaction activity. nih.govduq.edunih.gov

The steric properties of the FLP itself, such as the linker between the Lewis acid and base, also modulate catalytic activity. nih.govduq.edunih.gov Increasing the steric hindrance around the Lewis acid and decreasing the electron density at the Lewis base site of the FLP have been suggested as ways to enhance activity. nih.govduq.edunih.gov

The development of structure-activity relationships is essential for the rational design of more efficient FLP catalysts. nih.govhocityu.comacs.org By systematically varying the structural and electronic properties of the FLP and the substrate, key parameters that govern reactivity can be identified. nih.govduq.edunih.govresearchgate.net

For FLP-catalyzed hydrogenations, the geometry of the active site, specifically the distance and orientation of the Lewis acid and base, is critical. nih.gov Nonlinear scaling relationships have been used to map these geometric parameters to catalytic performance, allowing for the identification of optimal arrangements for enhanced activity. nih.gov

Influence of Steric Effects on Reaction Activity and Selectivity

Cyclization and Rearrangement Reactions

The structural features of this compound and related alkynes facilitate a range of cyclization and rearrangement reactions, which are often governed by intricate mechanistic pathways.

Cascade Cyclization of Alkynyl Diol Derivatives (e.g., 2,5-Dimethylhex-3-yne-2,5-diol)

A notable reaction is the cascade cyclization of alkynyl diol derivatives, such as 2,5-Dimethylhex-3-yne-2,5-diol, to form heterocyclic structures. mdpi.comresearchgate.net This process has been utilized for the efficient synthesis of multisubstituted thieno mdpi.comthiophenes, which are valuable components in materials science for applications like organic solar cells and polymer semiconductors. mdpi.com

In a typical synthesis, an alkynyl diol like 2,5-Dimethylhex-3-yne-2,5-diol reacts with a sulfur source, such as a combination of Iodine (I₂) and Sodium thiosulfate (B1220275) (Na₂S₂O₃), at elevated temperatures. mdpi.comresearchgate.net The reaction proceeds to afford the corresponding thieno mdpi.comthiophene derivative. mdpi.com Optimization of reaction conditions, including temperature, solvent, and reagents, is crucial for achieving good yields. For instance, using 2,5-Dimethylhex-3-yne-2,5-diol as a model substrate, the reaction with I₂/Na₂S₂O₃ in N-Methyl-2-pyrrolidone (NMP) at 140 °C has been shown to be effective. researchgate.net

Table 1: Optimized Conditions for Thieno mdpi.comthiophene Synthesis

Parameter Condition Outcome Reference
Starting Material 2,5-Dimethylhex-3-yne-2,5-diol - mdpi.comresearchgate.net
Reagents I₂ / Na₂S₂O₃ Formation of 3,6-dimethylthieno mdpi.comthiophene mdpi.comresearchgate.net
Temperature 140-150 °C Good reaction yield mdpi.com
Solvent N-Methyl-2-pyrrolidone (NMP) Effective medium for the reaction researchgate.net

The mechanism of sulfur cyclization in the formation of thieno mdpi.comthiophenes from alkynyl diols has been investigated through a series of control experiments, which strongly suggest the involvement of radical intermediates. mdpi.comresearchgate.net The reaction is believed to proceed via a radical pathway rather than a purely ionic one. mdpi.com

Evidence for a radical mechanism includes:

Intermediate Detection: At reduced temperatures and shorter reaction times, key intermediates such as iodo-alkynes have been isolated, supporting a stepwise process. mdpi.comresearchgate.net

Radical Inhibition: The addition of radical inhibitors to the reaction mixture has been shown to suppress the formation of the thieno mdpi.comthiophene product, indicating that radical species are crucial for the reaction to proceed. mdpi.comresearchgate.net

Control Substrates: Using substrates like 2,5-dimethylhexa-1,5-dien-3-yne, which could be a potential intermediate, also leads to the final product, further supporting the proposed pathway. mdpi.comresearchgate.netresearchgate.net

The proposed mechanism involves the homolytic cleavage of a sulfenyl iodide (RSI), generated in situ, to produce a thiyl radical. rsc.org This radical then adds to the alkyne's triple bond, initiating a cascade of cyclization steps that ultimately yield the stable aromatic heterocyclic system. mdpi.comrsc.org

Mechanisms of Isomerization and Diene Formation in Branched Hexynes

Branched hexynes can undergo isomerization reactions, where the triple bond migrates along the carbon chain. This process is often base-catalyzed and proceeds through a series of equilibria involving allenic intermediates. mdpi.com The "alkyne zipper" reaction describes the contra-thermodynamic isomerization of an internal alkyne to a terminal position under the influence of a strong base. mdpi.com

The generally accepted mechanism involves the following steps:

Deprotonation: A strong base abstracts a proton from a carbon adjacent to the triple bond, forming a propargyl/allenyl carbanion. This is often the rate-determining step. mdpi.com

Tautomerization: The resulting carbanion exists as a resonance hybrid of an acetylenic and an allenic anion. mdpi.com

Protonation: Protonation of the allenic anion can lead to an allene (B1206475) intermediate. Subsequent deprotonation/reprotonation steps can "walk" the unsaturation down the carbon chain. mdpi.com

In the context of branched hexynes, steric hindrance from groups like the tert-butyl group in this compound can influence the regioselectivity and rate of isomerization. Furthermore, dienes can be formed as byproducts or as the main products under certain catalytic conditions, such as with ruthenium or cobalt complexes that promote the isomerization of dienes to more stable conjugated forms. researchgate.netnih.gov For example, cobalt-catalyzed isomerization can convert E/Z mixtures of dienes into highly desired E,E stereoisomers. researchgate.net

Theoretical Investigations of Sigmatropic Rearrangements in Enyne and Diyne Systems

Sigmatropic rearrangements are concerted pericyclic reactions involving the migration of a sigma bond across a pi system. numberanalytics.comfiveable.me Theoretical investigations, primarily using Density Functional Theory (DFT) and other computational methods, provide crucial insights into the kinetics, thermodynamics, and mechanisms of these rearrangements in enyne and diyne systems. researchgate.netacs.org

Key aspects revealed by theoretical studies include:

Orbital Symmetry: The feasibility and stereochemistry of sigmatropic rearrangements are governed by the Woodward-Hoffmann rules, which emphasize the conservation of orbital symmetry. numberanalytics.comfiveable.me

Transition State: These reactions proceed through a cyclic transition state. numberanalytics.com For a mdpi.commdpi.com-sigmatropic rearrangement (Cope rearrangement), the transition state is often described as having aromatic character, which contributes to its stability. acs.org

Activation Energy: Computational methods can reliably predict the activation energies for these reactions. Studies on the mdpi.commdpi.com-sigmatropic shifts of various 1,5-enyne and 1,5-diyne systems show a remarkable consistency in activation energies, typically in the range of 31-35 kcal/mol. acs.org

Substituent Effects: The presence of substituents can significantly impact the reaction. For example, theoretical studies have shown that electron-withdrawing groups can lower the activation barriers for Cope rearrangements in 1,5-enynes, and this effect can be enhanced by a Lewis acid catalyst. researchgate.net

Table 2: Theoretical Findings on Sigmatropic Rearrangements

Concept Theoretical Insight Significance Reference
Governing Principle Conservation of Orbital Symmetry (Woodward-Hoffmann Rules) Predicts allowed vs. forbidden pathways and stereochemistry. numberanalytics.comfiveable.me
Computational Method Density Functional Theory (DFT), CASSCF Predicts activation energies and transition state geometries. researchgate.netacs.org
mdpi.commdpi.com Rearrangement Proceeds via an aromatic-like transition state. Explains the relatively low activation energy for a concerted process. acs.org
Substituent Effects Electron-withdrawing groups can lower the activation barrier. Allows for tuning of reactivity and reaction conditions. researchgate.net

Dimerization and Oligomerization Pathways of Alkynes

Terminal alkynes like this compound can undergo dimerization and oligomerization, often catalyzed by transition metals, to produce valuable conjugated enynes and other oligomeric structures.

Metal-Catalyzed Dimerization Leading to Conjugated Enynes

The dimerization of terminal alkynes is an atom-economical method for synthesizing conjugated 1,3-enynes, which are important structural motifs in organic synthesis. sci-hub.se The reaction can yield three potential isomers from a single alkyne: two head-to-head dimers (E- and Z-1,3-enynes) and one head-to-tail dimer (geminal-1,3-enyne).

Recent advances have focused on using earth-abundant metals like iron and cobalt to catalyze these transformations with high chemo-, regio-, and stereoselectivity. rsc.org

Iron Catalysis: Iron(II) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to selectively catalyze the head-to-tail dimerization of terminal alkynes to yield geminal enynes. Other iron systems can promote Z-selective head-to-head dimerization. rsc.org

Cobalt Catalysis: Cobalt(II) complexes, especially with bulky tridentate phosphine (B1218219) ligands (e.g., TriPhos), are highly effective for the gem-specific dimerization of terminal alkynes. nih.gov The steric bulk of the ligand plays a crucial role in directing the regioselectivity towards the geminal product. nih.gov

The proposed mechanism for the cobalt-catalyzed head-to-tail dimerization involves several key steps:

Coordination of the alkyne to the cobalt center. nih.gov

Deprotonation of the coordinated alkyne to form a cobalt-acetylide intermediate. nih.gov

Coordination of a second alkyne molecule (the acceptor). nih.gov

Regioselective insertion of the acceptor alkyne, followed by protonolysis, to release the geminal 1,3-enyne product and regenerate the active catalyst. nih.gov

The chemoselectivity in cross-dimerization reactions using these catalysts is often governed by the C-H acidity of the participating alkynes. nih.govacs.org

Cross-Dimerization with Alkenes for Targeted Diene Synthesis

The cross-dimerization of terminal alkynes with alkenes, often termed hydrovinylation, represents a highly atom-economical strategy for the synthesis of conjugated 1,3-dienes. wiley-vch.de These dienes are valuable intermediates in a multitude of organic syntheses. wiley-vch.de The reaction involves the formal addition of the alkyne's C-H bond across the carbon-carbon double bond of the alkene partner. A significant challenge in this transformation is controlling the selectivity, including chemoselectivity (cross-dimerization vs. homodimerization of either starting material), regioselectivity (e.g., branched vs. linear products), and stereoselectivity. acs.org

For a sterically hindered terminal alkyne like this compound, its bulky neopentyl group plays a crucial role in directing the reaction's outcome. Research in this area has often focused on transition metal catalysis, with nickel-based systems showing particular promise for the hydroalkynylation of alkenes like styrenes and dienes. nih.gov

Detailed Research Findings

Detailed studies on the nickel-catalyzed addition of terminal alkynes to vinylarenes provide significant insight into the potential reactivity of this compound. In a key study, the reaction of terminal alkynes with various styrenes was investigated using a nickel catalyst. nih.gov The research demonstrated that in the presence of a catalyst system comprising nickel(0) and an N-heterocyclic carbene (NHC) ligand, the C-H bond of a terminal alkyne adds across the double bond of styrene (B11656) derivatives in a highly regioselective manner to produce the branched hydroalkynylation products. nih.gov

The reaction of a sterically demanding alkyne, such as triisopropylsilylacetylene, with p-substituted styrenes proceeded efficiently at room temperature to yield the corresponding branched 1,3-dienes. nih.gov The bulky substituent on the alkyne, analogous to the neopentyl group of this compound, favors the formation of a specific regioisomer. The reaction generally produces the branched isomer where the new carbon-carbon bond forms at the internal carbon of the original alkene.

The proposed catalytic cycle for this nickel-catalyzed hydroalkynylation begins with the oxidative addition of the alkyne C-H bond to the low-valent nickel(0) complex, forming a nickel(II) hydrido-alkynyl intermediate. This is followed by the regioselective insertion of the alkene (e.g., styrene) into the nickel-hydride bond. The steric bulk of both the alkyne substituent and the catalyst's ligands influences this insertion step, typically leading to the formation of a branched alkyl-nickel intermediate. The final step is the reductive elimination of the 1,3-diene product, which regenerates the active nickel(0) catalyst.

The table below summarizes representative results from the nickel-catalyzed addition of a terminal alkyne to various styrene derivatives, illustrating the typical yields and selectivity achieved in these transformations.

Interactive Data Table: Nickel-Catalyzed Cross-Dimerization of a Terminal Alkyne with Styrenes

EntryAlkene Partner (Styrene Derivative)Catalyst SystemSolventTime (h)Yield (%) of Branched Diene
1StyreneNi(cod)₂ / IPr·HCl / NaOtBuToluene185
24-MethylstyreneNi(cod)₂ / IPr·HCl / NaOtBuToluene180
34-MethoxystyreneNi(cod)₂ / IPr·HCl / NaOtBuToluene188
44-ChlorostyreneNi(cod)₂ / IPr·HCl / NaOtBuToluene177
54-(Trifluoromethyl)styreneNi(cod)₂ / IPr·HCl / NaOtBuToluene163

Data adapted from studies on triisopropylsilylacetylene as a representative sterically hindered terminal alkyne. nih.gov

Computational and Theoretical Studies on 5,5 Dimethylhex 1 Yne Systems

Quantum Chemical Methodologies Applied to Alkyne Research

Quantum chemical methods are fundamental to modern alkyne research, offering insights into reaction mechanisms and molecular stability. orientjchem.org These methods can model the effects of structural modifications, such as bending the typically linear triple bond in cycloalkynes, which increases their strain energy and reactivity. orientjchem.org The reactivity and strain energy in such systems can be systematically investigated using computational approaches. orientjchem.org

Applications of Density Functional Theory (DFT) to Alkyne Reactivity

A key application of DFT is the use of conceptual DFT descriptors to analyze reactivity. nih.govrsc.org For instance, the Fukui function, which identifies the sites in a molecule most susceptible to nucleophilic or electrophilic attack, can be calculated to understand how bending or substitution affects the triple bond's reactivity. nih.gov Analysis of the Fukui function can reveal that significant distortion from linearity is required to make an alkyne triple bond substantially more reactive. nih.govrsc.org DFT studies on alkyne bromination have successfully optimized the structures of reactants, products, and stable intermediates, including the initial alkyne-bromine π-complex. acs.org

Ab Initio Methods for Detailed Mechanistic Elucidation

For higher accuracy, particularly in complex reaction mechanisms, researchers often turn to ab initio methods. These methods, based on first principles of quantum mechanics without empirical parameters, are crucial for detailed mechanistic elucidation. muni.cz For example, ab initio calculations have been employed to investigate the mechanism of alkyne bromoboration, a reaction whose stereochemical outcome has been a subject of debate. muni.cz

Studies have used methods like second-order Møller–Plesset perturbation theory (MP2) to model the interaction between alkynes and reagents like boron tribromide (BBr3), both in a vacuum and in the presence of a solvent. muni.czrsc.org These calculations can explore alternative mechanisms, such as those involving the participation of a bromide anion, which may contradict previously proposed pathways. muni.cz By estimating and optimizing transition states, ab initio methods provide a robust framework for verifying or challenging experimentally suggested mechanisms. muni.czresearchgate.net

Investigation of Electronic and Steric Effects on Alkyne Reaction Pathways

The interplay of electronic and steric effects is paramount in dictating the pathways of alkyne reactions. The bulky tert-butyl group in 5,5-dimethylhex-1-yne is expected to exert significant steric hindrance, influencing reaction rates and regioselectivity.

Computational studies on alkyne semihydrogenation catalyzed by frustrated Lewis pairs (FLPs) show that when the catalyst is the same, the reaction activity is governed solely by the steric hindrance of the alkyne. duq.edunih.gov Research comparing a range of alkynes, from acetylene (B1199291) to the highly hindered 2,2,5,5-tetramethylhex-3-yne, demonstrates that steric bulk can weaken the binding of the alkyne to a catalyst's active site. duq.edunih.gov For certain reactions, there is a "volcano-shaped" trend where activity peaks for an alkyne of intermediate size, decreasing for both smaller and larger alkynes. duq.eduresearchgate.net

Electronic effects, often modulated by substituents, also play a critical role. In the context of FLP-catalyzed hydrogenation, reducing the electron density at the Lewis basic site of the catalyst can improve activity. nih.govacs.org Similarly, for gold(I)-catalyzed reactions of 1-bromoalkynes, the electronic nature of substituents on aromatic rings can significantly impact chemical yields. researchgate.net The presence of a bulky group like tert-butyl can also have electronic consequences; for example, a para-tert-butyl group on a phenoxy radical stabilizes the radical via hyperconjugation, which in turn increases the activation barrier for hydrogen abstraction reactions. arxiv.org

Table 1: Influence of Alkyne Steric Hindrance on Reaction Properties (Illustrative Data from FLP-Catalyzed Semihydrogenation Studies)
Alkyne SubstrateRelative Steric HindranceEffect on Reaction StepObserved TrendReference
AcetyleneLowAlkyne InsertionLower activity compared to moderately hindered alkynes. duq.edu
Hex-3-yneModerateAlkyne InsertionHighest activity in the series (peak of the "volcano plot"). duq.edu
2,2,5,5-Tetramethylhex-3-yneHighAlkyne InsertionLower activity due to significant steric hindrance weakening catalyst binding. duq.edu

Thermodynamic and Kinetic Analyses of Alkyne Transformations

Computational chemistry is extensively used to perform thermodynamic and kinetic analyses of alkyne reactions, providing quantitative data on reaction feasibility and rates. The high energy stored in the triple bond of alkynes makes many of their transformations, such as conversion to enols, highly favorable from a thermodynamic standpoint. nih.gov

Kinetic analysis involves calculating the activation free energy (ΔG‡) for each step. mdpi.com In a study of alkyne insertion into a Cu-Al bond, calculations showed that the activation barrier for syn-insertion was significantly lower than for anti-insertion, explaining the kinetic control observed experimentally. acs.org These analyses are crucial for understanding selectivity and for designing more efficient catalysts and reaction conditions. mdpi.comrsc.org

Table 2: Calculated Thermodynamic and Kinetic Parameters for a Representative Alkyne Reaction (Alkyne Insertion into a Cu-Al Bond)
Reaction PathwayActivation Free Energy (ΔG‡)Reaction Free Energy (ΔG)Kinetic/Thermodynamic ProductReference
syn-Insertion16.9 kcal/mol-6.6 kcal/molKinetic acs.org
anti-Insertion24.3 kcal/mol-12.8 kcal/molThermodynamic acs.org

Computational Modeling of Reaction Intermediates and Transition States

A cornerstone of theoretical mechanistic studies is the computational modeling of short-lived species such as reaction intermediates and transition states. solubilityofthings.com The structures and energies of these transient species determine the course of a reaction. solubilityofthings.com Using DFT, researchers can optimize the geometries of these species, providing a structural snapshot of the reaction at its most critical points. nih.gov

Advanced Spectroscopic Characterization Techniques for Alkyne Structures

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 5,5-Dimethylhex-1-yne by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The molecular structure (CC(C)(C)CCC≡CH) dictates a specific pattern of signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The terminal alkyne proton (H-1) would appear as a triplet due to coupling with the two protons on C-3. The protons on C-3 would appear as a triplet, coupling with the terminal alkyne proton. The protons on C-4 would present as a singlet, and the nine equivalent protons of the tert-butyl group at C-5 would also produce a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The two sp-hybridized carbons of the alkyne group (C-1 and C-2) would have characteristic chemical shifts in the range of 65-90 ppm. The sp³-hybridized carbons of the alkyl chain (C-3, C-4, and C-5) and the methyl groups will appear at higher field strengths.

Predicted NMR Data for this compound: While specific experimental spectra for this compound are not widely published, data can be predicted based on established chemical shift correlations and data from structurally similar compounds. rsc.orgnih.gov

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C-1 (≡CH)~1.9 (t)~68
C-2 (-C≡)-~84
C-3 (-CH₂-)~2.2 (t)~18
C-4 (-CH₂-)~1.5 (s)~42
C-5 (-C(CH₃)₃)-~31
C-6 (-C(CH₃)₃)~0.9 (s)~29

Note: Predicted values are based on standard NMR principles and data for analogous structures. 's' denotes singlet, 't' denotes triplet.

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 110.20 g/mol ), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 110. nih.gov

The fragmentation of the molecular ion is highly predictable and provides structural confirmation. A prominent fragmentation pathway involves the cleavage of the bond between C-4 and C-5, leading to the formation of a stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. The loss of this tert-butyl radical from the parent molecule would result in a significant peak at m/z 53 ([M - 57]⁺). This fragmentation pattern is a characteristic feature for compounds containing a tert-butyl group. nist.gov Other fragments corresponding to the loss of methyl groups (m/z 95) or other alkyl fragments are also possible.

In reaction monitoring, MS can be used to track the consumption of this compound and the appearance of products by observing the changes in the relative intensities of their respective molecular ion peaks over time.

Predicted Key Mass Spectrometry Fragments for this compound:

m/z Value Proposed Fragment Identity Fragmentation Pathway
110[C₈H₁₄]⁺Molecular Ion (M⁺)
95[M - CH₃]⁺Loss of a methyl radical
57[C(CH₃)₃]⁺Cleavage yielding tert-butyl cation
53[M - C(CH₃)₃]⁺Loss of a tert-butyl radical

Note: Fragmentation is predicted based on the principles of mass spectrometry. uni.luarkat-usa.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.org For this compound, the most characteristic absorptions are associated with the terminal alkyne group.

The key vibrational modes expected in the IR spectrum are:

≡C-H Stretch: A sharp, strong absorption band typically appears in the region of 3300-3250 cm⁻¹. This is a highly diagnostic peak for terminal alkynes.

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weaker absorption in the range of 2140-2100 cm⁻¹. The intensity of this peak can be variable.

C-H Bends and Stretches: Absorptions corresponding to the C-H bonds of the alkyl chain and the tert-butyl group will be observed in the 2960-2850 cm⁻¹ region (stretching) and around 1470-1365 cm⁻¹ (bending).

Characteristic IR Absorption Frequencies for this compound:

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Alkyne ≡C-H Stretch3300 - 3250Strong, Sharp
Alkyne C≡C Stretch2140 - 2100Weak to Medium
Alkane C-H Stretch2960 - 2850Strong
Alkane C-H Bend1470 - 1365Medium

Electron Spin Resonance (ESR) Spectroscopy for Detection of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. libretexts.org While this compound itself is not a radical, it can be involved in reactions that proceed through radical intermediates.

For instance, in certain chemical reactions like radical additions or one-electron redox processes, an alkyne can be converted into a radical anion or a vinyl radical. rsc.orgnih.gov The first observation of alkyne radical anions was achieved using ESR spectroscopy, which provided insight into their electronic structures. aip.org Studies on hexyne isomers have shown that their radical anions can be trapped and studied at low temperatures. aip.org The resulting ESR spectrum exhibits hyperfine coupling, which is the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H). The splitting pattern and coupling constants provide valuable information about the structure and electron distribution of the radical intermediate.

Therefore, if this compound were subjected to conditions known to generate radicals (e.g., reaction with a radical initiator or electrochemical reduction), ESR spectroscopy would be the primary method for detecting and identifying any resulting radical species, confirming the operation of a radical-based reaction mechanism. aip.org

Applications of 5,5 Dimethylhex 1 Yne As a Versatile Chemical Building Block

Strategic Role in Complex Molecule Synthesis for Academic and Industrial Research

The reactivity of the terminal alkyne in 5,5-dimethylhex-1-yne allows it to participate in a wide array of chemical transformations, making it a valuable synthon. Enyne metathesis, for example, is a powerful reaction used to construct complex cyclic and acyclic systems. researchgate.net Novel self-immolative polymers have been designed using 1,6-enyne structures that can undergo efficient depolymerization when triggered by a metathesis catalyst, highlighting the utility of enyne motifs in creating stimuli-responsive materials. researchgate.net Furthermore, the dimerization of terminal alkynes is a fundamental process for creating conjugated enynes, which are themselves important structural motifs. researchgate.net

The alkyne functional group is a key component in the synthesis of various pharmaceutical agents. While direct examples naming this compound are often found within proprietary patent literature, the synthetic strategies are well-documented for analogous compounds. For instance, patent documents describe the synthesis of amine derivative compounds for treating ophthalmic diseases like age-related macular degeneration. google.com These syntheses can involve the coupling of a terminal alkyne with an aryl bromide to form a key intermediate. In one specific example, 3,5-dimethylhex-1-yn-3-ol was coupled with a bromide to produce a trifluoro-N-(3-(3-(3-hydroxy-3,5-dimethylhex-1-ynyl)phenyl)propyl)acetamide intermediate, demonstrating the role of such alkynes in building complex molecules for medicinal applications. google.com

The structural features of this compound make it a candidate for creating precursors to advanced materials. The alkyne group can be readily functionalized to build larger, more complex molecules that serve as monomers or key components for materials with specific properties. The hydroformylation of internal alkynes, a reaction applicable to derivatives of terminal alkynes, has been shown to produce versatile stereodefined α,β-unsaturated aldehydes with excellent selectivity. dicp.ac.cn These products are crucial intermediates for a variety of fine chemicals. dicp.ac.cn Additionally, the synthesis of enynes and epoxyenynes can be achieved through the coupling of terminal alkynes with vinyltriflates, a reaction that tolerates a wide variety of functional groups and proceeds in good to excellent yields. researchgate.net Such reactions demonstrate how a simple alkyne can be elaborated into a more functionalized molecule suitable for further use in materials science.

Precursors for Specialized Pharmaceutical Intermediates

Polymerization Studies and Advanced Materials Science Applications

The carbon-carbon triple bond in alkyne derivatives is a key functional group for polymerization, leading to the creation of polymers with unique electronic and physical properties.

Anionic Polymerization of Related Dienynes (e.g., 2,5-Dimethylhexa-1,5-dien-3-yne)

Research into the polymerization of conjugated diynes provides insight into the potential of related monomers. The anionic homopolymerization of 2,5-dimethylhexa-1,5-dien-3-yne (DMDEY), a structurally related dienyne, has been investigated using various initiators. researchgate.netresearchgate.net This work demonstrates that living anionic polymerization can be achieved, yielding polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net

The anionic polymerization of DMDEY has been successfully used to synthesize soluble polymers. researchgate.netresearchgate.net When initiated with diphenylmethylsodium in THF at low temperatures, the polymerization yields homopolymers with molecular weights reaching up to 50,000 g/mol and a narrow polydispersity index (Mw/Mn) of 1.05. researchgate.netresearchgate.net Spectroscopic analysis of the resulting polymers reveals a structure consisting of 1,2-linked monomer units, which results in pendant 3-methylbut-3-en-1-yne groups along the polymer backbone. researchgate.netresearchgate.net

Table 1: Anionic Polymerization of 2,5-Dimethylhexa-1,5-dien-3-yne (DMDEY) researchgate.netresearchgate.net
InitiatorSolventTemperatureResulting Polymer StructureMax. Molecular Weight (g/mol)Polydispersity Index (Mw/Mn)
DiphenylmethylsodiumTHFLow1,2-linked units with pendant 3-methylbut-3-en-1-yne groups50,0001.05
n-ButyllithiumTHF-78°CPolymer with 1,2- and 1,4-polymerization units1,000 - 3,500Not narrow

Development of Optoelectronic and Polymer Semiconductor Materials from Alkyne Derivatives

Alkyne derivatives are foundational in the development of conjugated polymers for optoelectronic applications. These materials are integral to devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). oup.comresearchgate.net The polymerization of alkynes can produce polymers with extensive π-conjugated systems, which are responsible for their semiconductor properties. oup.comresearchgate.net

The properties of these materials can be tuned through chemical modifications. researchgate.net For example, postfunctionalization of polymers containing main-chain alkyne moieties with a strong acceptor molecule like tetracyanoethylene (B109619) (TCNE) can create donor-acceptor type polymers. mdpi.com This modification can lower the polymer's band gap and induce a broad charge-transfer band in the visible spectrum, which is desirable for photovoltaic applications. mdpi.com Polycyclotrimerization of alkyne monomers is another method used to create hyperbranched polyarylenes, which are large aromatic systems with a high degree of conjugation. oup.com These materials often find use in optoelectronics and as polymer semiconductors. oup.comresearchgate.net

Emerging Roles in Catalysis and Chemical Engineering Processes

While extensive documentation on the large-scale industrial applications of this compound is not widespread, its utility as a substrate in specialized catalytic reactions highlights its emerging importance as a chemical building block. The terminal alkyne group, characterized by its sp-hybridized carbons, imparts a distinct reactivity that is being explored in modern organic synthesis.

One of the key areas where this compound serves as a valuable starting material is in transition-metal catalyzed hydrofunctionalization reactions. These reactions are fundamental in chemical engineering as they allow for the efficient and selective introduction of new functional groups, transforming simple feedstocks into more complex and valuable molecules.

A notable example is the catalytic hydrobromination of this compound. Research has demonstrated that transition-metal catalysts can facilitate the anti-Markovnikov addition of hydrogen bromide (HBr) across the triple bond. This process is significant because it yields a product with regioselectivity that is opposite to what is typically observed in classical electrophilic additions. In one such procedure, a copper(I) bromide catalyst is employed in conjunction with a chiral bisoxazoline ligand. This method achieves high regioselectivity, producing the desired vinyl bromide with greater than 90% preference.

The conditions for this catalytic transformation are detailed in the table below, showcasing a specific application in a controlled chemical process.

Table 1: Catalytic Hydrobromination of this compound

Parameter Details Reference
Substrate This compound (1 equiv)
Catalyst CuBr·SMe₂ (5 mol%)
Ligand Chiral bisoxazoline (6 mol%)
Reagent Hydrogen Bromide (HBr)
Solvent t-BuOMe
Temperature -78°C

| Yield | 82% | |

The reactivity of the terminal alkyne in this compound also suggests its potential for other catalytic transformations, such as cycloaddition reactions, which are powerful methods for constructing cyclic molecules. While specific, widely-commercialized chemical engineering processes utilizing this compound are not yet prominent, its role in these selective catalytic reactions underscores its potential as a versatile building block for producing specialty chemicals. The development of such catalytic systems is crucial for advancing chemical manufacturing, enabling the synthesis of complex molecular architectures under controlled and efficient conditions.

Future Research Directions and Unexplored Avenues in 5,5 Dimethylhex 1 Yne Chemistry

Expanding the Scope of Enantioselective Methodologies for Terminal Alkynes

The development of asymmetric reactions for terminal alkynes is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high precision. For substrates like 5,5-dimethylhex-1-yne, the significant steric bulk of the tert-butyl group poses a considerable challenge, demanding highly effective chiral catalysts to achieve high enantioselectivity.

Future research will likely focus on overcoming the steric hindrance presented by bulky substituents adjacent to the reacting triple bond. While many asymmetric hydroalkynylation methods are limited to using bulky silylacetylenes, developing systems amenable to less sterically hindered alkyl alkynes like this compound remains a key objective. chinesechemsoc.org One successful approach has been the catalytic hydrobromination of this compound using a copper(I) bromide catalyst and a chiral bisoxazoline ligand, which proceeds with high yield and regioselectivity. This demonstrates that with the correct ligand design, high levels of asymmetric induction are achievable.

The exploration of new chiral ligands is paramount. For instance, novel hybrid tridentate ligands have been developed for photoinduced copper-catalyzed cyanoalkylalkynylation of alkenes and terminal alkynes, demonstrating that a catalyst system with sufficient reduction ability, appropriate light absorption properties, and suitable steric hindrance can lead to excellent enantioselectivity. rsc.orgrsc.org Similarly, synergistic catalysis, combining a chiral Lewis acid with an achiral gold(I) π-acid, has been shown to effect the asymmetric intermolecular addition of 1,3-dicarbonyl compounds to unactivated 1-alkynes. nih.gov Investigations into these and other ligand classes could yield catalytic systems capable of accommodating the unique steric profile of this compound in a variety of transformations.

Table 1: Example of Enantioselective Reaction with this compound

ReactionSubstrateCatalystLigandYieldReference
Catalytic HydrobrominationThis compoundCuBr·SMe₂Chiral bisoxazoline82%

Development of Novel and Efficient Catalytic Systems for Alkyne Transformations

The reactivity of the alkyne unit can be harnessed through a diverse array of catalytic systems, moving beyond traditional transformations. Gold, ruthenium, and copper catalysts have shown particular promise in mediating novel reactions of terminal alkynes.

Homogeneous gold catalysis is a powerful tool for activating carbon-carbon triple bonds towards nucleophilic attack. mdpi.comresearchgate.net Research into gold-catalyzed reactions, such as the oxidative cyclization of 1,6-enynes or the cycloisomerization of alkyne diols, could be extended to substrates like this compound. mdpi.combeilstein-journals.org The choice of N-heterocyclic carbene (NHC) ligand on the gold catalyst can significantly influence stability and reactivity, offering a tuneable platform for developing new transformations. researchgate.netmdpi.com

Ruthenium catalysts are well-known for their role in metathesis reactions. While a thesis on the synthesis of dolabelide C mentioned the use of an advanced alkyne intermediate in the context of metathesis, the direct application to this compound is an area ripe for exploration. gla.ac.uk Furthermore, ruthenium complexes can promote [2+2] cycloadditions between alkynes and alkenes, a method that could potentially be applied to this compound to construct cyclobutene (B1205218) derivatives. thieme-connect.de

Copper-catalyzed reactions also represent a promising frontier. Recent advancements include photoinduced copper-catalyzed dicarbofunctionalization of alkenes using terminal alkynes and the hydroalkylation of terminal alkynes with α-bromo amides to form E-alkenes. rsc.orgrsc.orgrsc.org These methods highlight the versatility of copper catalysis in forming new carbon-carbon bonds under mild conditions.

In-depth Computational Exploration of Undiscovered Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting reactivity. For this compound, computational studies can provide deep insights into how its steric and electronic properties influence its behavior in catalytic cycles.

DFT calculations have been successfully applied to understand the mechanisms of various alkyne reactions, including silver-catalyzed carboxylation with CO2, copper-catalyzed A³-coupling, and silver-catalyzed hydroazidation. rsc.orgnih.govacs.org These studies help identify the true catalytically active species and rationalize observed stereoselectivities. For example, in the Cu(I)-catalyzed reductive A³-coupling, calculations showed that the pathway selectivity is determined by the activation energy difference between β-N elimination and protodemetalation steps. rsc.org

The steric hindrance of this compound is a key feature that can be explicitly studied computationally. A DFT study on the semihydrogenation of various alkynes catalyzed by frustrated Lewis pairs (FLPs) investigated the steric effect by including the related isomer 2,5-dimethylhex-3-yne. acs.org The results indicated that the activity of alkyne hydrogenation exhibits a volcano-shaped trend as a function of the alkyne's steric bulk. acs.org Similar computational analyses focused on this compound could predict its reactivity in known transformations and guide the design of new experiments. Furthermore, theoretical investigations into pericyclic reactions, such as the Cope rearrangement of related 1,5-enynes and 1,5-diynes, can reveal how substituents affect energy barriers and thermodynamic profiles, potentially uncovering novel rearrangement pathways for derivatives of this compound. researchgate.netrsc.org

Table 2: Examples of DFT Studies on Terminal Alkyne Reactivity

Reaction TypeCatalyst SystemFocus of StudyComputational MethodReference
Reductive A³-CouplingCu(I)Mechanism and StereoselectivityDFT rsc.org
HydroazidationAg₂CO₃Mechanism and Silver(I) ActivationDFT nih.gov
Carboxylation with CO₂Silver-basedCatalytically Active SpeciesDFT acs.org
HydroalkylationCopper HydrideMechanism and SelectivityDFT rsc.org
SemihydrogenationFrustrated Lewis PairsSteric and Electronic EffectsDFT acs.org

Integration of this compound into Supramolecular Architectures and Nanomaterials

The unique linear geometry of the alkyne functional group and the bulky nature of the neopentyl group make this compound an intriguing building block for materials science. Future research could explore its incorporation into complex supramolecular assemblies and functional nanomaterials.

The self-assembly of alkyne-containing molecules can lead to highly ordered structures. For instance, derivatives of 2,4-dimethylhexa-1,3-dien-5-yne (B14595152) are known to form porous frameworks through π-stacking interactions, creating materials with potential applications in gas storage and catalysis. vulcanchem.com While direct studies on this compound are lacking, its rigid alkyne rod and bulky tert-butyl "cap" could be exploited to direct self-assembly processes, potentially forming novel liquid crystals, organogels, or porous materials. The tert-butyl group could act as a bulky "spacer" influencing the packing and dimensionality of the resulting architecture.

In the realm of nanomaterials, alkynes are valuable for functionalizing surfaces and synthesizing nanoparticles. The terminal alkyne group can be readily attached to nanoparticle surfaces via techniques like "click chemistry" or by direct coordination to metal atoms. Although research has focused on other alkynes, such as the use of but-2-yne-1,4-diol in the synthesis of stable gold nanoparticles, the principles are transferable. Functionalizing nanoparticles with this compound could impart specific properties, such as creating a sterically-defined hydrophobic surface layer. Such materials could find use in specialized applications like drug delivery, sensing, or as supports for catalysis.

Q & A

Q. Table 1: Key Challenges and Solutions in this compound Research

ChallengeMethodological SolutionEvidence Reference
Steric hindrance in reactionsDFT-based conformational analysis
Thermodynamic data conflictsCross-validation via calorimetry + DFT
Spectral misinterpretationHigh-field NMR + computational simulations

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